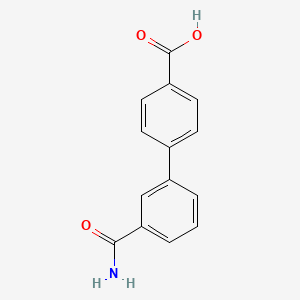

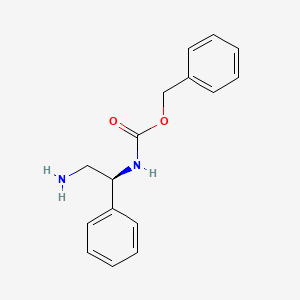

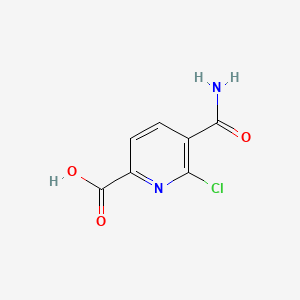

5-(3-Aminophenyl)-3-cyanophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as spectroscopy, chromatography, and thermal analysis can be used to determine these properties .Applications De Recherche Scientifique

Affinity Chromatography

Compounds similar to 5-(3-Aminophenyl)-3-cyanophenol have been utilized in the development of specific adsorbents for affinity chromatography. For example, a derivative was synthesized and coupled to Sepharose, demonstrating its potential in the purification of enzymes such as ribonuclease A by affinity chromatography. This showcases the application of such compounds in biochemical separations and purification processes (Wilchek & Gorecki, 1969).

Anti-inflammatory Properties

Research on derivatives of aminophenol compounds has shown potential in reducing cytokine-induced inflammation in human intestinal cells. This suggests a possible application in the treatment or management of chronic inflammatory diseases, such as inflammatory bowel disease. The comparison with known anti-inflammatory drugs highlights the potential efficacy and application of such compounds in pharmacology (Serra et al., 2012).

Organic Synthesis

Compounds with aminophenyl groups have been utilized in the synthesis of various heterocyclic compounds, such as isoxazoles and pyrazoles, through reactions with oxime and hydrazone dianions. These findings contribute to the field of organic synthesis, offering new routes for the construction of heterocyclic structures which are prevalent in many pharmaceuticals and agrochemicals (Strekowski & Lin, 1997).

Molecular Docking and Potentiometric Studies

Aminophenol derivatives have been explored for their binding interactions with biological receptors, such as those related to cancer. Molecular docking and potentiometric studies on azo phenols derived from aminophenol indicate their potential in developing therapeutic agents targeting specific proteins involved in cancer. This highlights the role of such compounds in medicinal chemistry and drug design (El‐Bindary et al., 2015).

Ligand Exchange Reactions in Coordination Chemistry

In coordination chemistry, aminophenol derivatives have been used to study ligand exchange reactions, particularly in metal complexes. Such research contributes to our understanding of the reactivity and stability of metal-ligand interactions, which is crucial in catalysis and materials science (Klausmeyer et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-aminophenyl)-5-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYAQDYNWUBATQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684619 |

Source

|

| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminophenyl)-3-cyanophenol | |

CAS RN |

1261900-78-0 |

Source

|

| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)